molecular formula C22H22AuP B12891382 [(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold

[(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold

Cat. No.: B12891382
M. Wt: 514.3 g/mol
InChI Key: RLKHLCKUBQIUIY-UHFFFAOYSA-N
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Description

(1Z)-1-methyl-1-propen-1-ylgold is an organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a (1Z)-1-methyl-1-propen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-methyl-1-propen-1-ylgold typically involves the reaction of a gold precursor with triphenylphosphine and a suitable alkene. One common method is to react chloro(triphenylphosphine)gold(I) with (1Z)-1-methyl-1-propen-1-yl magnesium bromide under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the gold complex.

Industrial Production Methods

While industrial-scale production methods for (1Z)-1-methyl-1-propen-1-ylgold are not well-documented, the principles of organometallic synthesis can be applied. This typically involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-methyl-1-propen-1-ylgold can undergo various types of chemical reactions, including:

    Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents.

    Reduction: The compound can be reduced back to its original state or to other lower oxidation states.

    Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or the alkene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.

Scientific Research Applications

(1Z)-1-methyl-1-propen-1-ylgold has several scientific research applications:

    Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the activation of alkenes and alkynes.

    Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.

Mechanism of Action

The mechanism by which (1Z)-1-methyl-1-propen-1-ylgold exerts its effects involves the coordination of the gold center to various substrates. The gold atom can facilitate the activation of chemical bonds, making it a valuable catalyst. The triphenylphosphine ligand stabilizes the gold center, while the (1Z)-1-methyl-1-propen-1-yl group can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Chloro(triphenylphosphine)gold(I): A precursor to (1Z)-1-methyl-1-propen-1-ylgold, used in similar catalytic applications.

    Triphenylphosphinegold(I) chloride: Another gold-phosphine complex with similar properties and applications.

    (1Z)-1-methyl-2-(prop-1-en-1-yl)disulfane: A compound with a similar alkene group but different metal center and ligands.

Uniqueness

(1Z)-1-methyl-1-propen-1-ylgold is unique due to its specific combination of ligands and the gold center, which imparts distinct chemical reactivity and stability

Properties

Molecular Formula

C22H22AuP

Molecular Weight

514.3 g/mol

IUPAC Name

but-2-ene;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.C4H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;/h1-15H;3H,1-2H3;/q;-1;+1

InChI Key

RLKHLCKUBQIUIY-UHFFFAOYSA-N

Canonical SMILES

CC=[C-]C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]

Origin of Product

United States

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